Methyl 5-(3-carbamoylphenyl)pyridine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 5-(3-carbamoylphenyl)pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-19-14(18)12-6-5-11(8-16-12)9-3-2-4-10(7-9)13(15)17/h2-8H,1H3,(H2,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTWVMNAYULQNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)C2=CC(=CC=C2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling for Aryl Group Introduction
The Suzuki-Miyaura reaction is a cornerstone for introducing aryl groups to pyridine derivatives. Source demonstrates the use of methyl 4-bromopicolinate in a Suzuki coupling with 4-isopropylbenzeneboronic acid, achieving regioselective aryl substitution at the pyridine’s 4-position. Adapting this method, methyl 5-bromopyridine-2-carboxylate can react with 3-carbamoylphenylboronic acid under palladium catalysis. Typical conditions involve:
Yields for analogous reactions range from 70% to 88%, depending on steric and electronic effects of substituents. A critical challenge is the stability of the carbamoyl group (-CONH₂) under coupling conditions. Protective strategies, such as temporary silylation of the amide, may prevent undesired side reactions.
Carbamoyl Group Installation via Nitrile Hydrolysis
When 3-carbamoylphenylboronic acid is inaccessible, an alternative route involves post-coupling nitrile-to-amide conversion . Source highlights the synthesis of pyridine-2-methylamine derivatives via reductive amination, suggesting adaptable protocols for functional group interconversion.
Synthesis of Methyl 5-(3-Cyanophenyl)Pyridine-2-Carboxylate
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Suzuki Coupling : React methyl 5-bromopyridine-2-carboxylate with 3-cyanophenylboronic acid under standard Pd-catalyzed conditions.
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Nitrile Hydrolysis : Treat the cyano intermediate with H₂O₂ in a basic medium (e.g., K₂CO₃/EtOH) at 60–80°C. This step converts -CN to -CONH₂ with >90% efficiency in analogous systems.
Key Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, reflux | 82 |
| Nitrile Hydrolysis | H₂O₂, K₂CO₃, 70°C, 6 h | 88 |
Acyl Chloride-Mediated Amide Formation
Source details the synthesis of pyridine-2-carboxylic acid methyl ester isomers via acyl chloride intermediates. This method can be adapted to introduce the 3-carbamoylphenyl group indirectly:
Stepwise Synthesis via Acyl Chloride
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Acyl Chloride Formation : React 5-(3-aminophenyl)pyridine-2-carboxylic acid with thionyl chloride (SOCl₂) in dichloromethane (DCM) catalyzed by DMF.
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Amidation : Treat the acyl chloride with ammonium hydroxide (NH₄OH) to yield the carbamoyl group.
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Esterification : Protect the carboxylic acid as a methyl ester using methanol and H₂SO₄.
Challenges : Competitive ester hydrolysis during amidation requires careful control of reaction pH and temperature. Source reports yields of 70–88% for analogous monoamide syntheses.
Characterization and Analytical Validation
Spectroscopic Confirmation
Chromatographic Purity
Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, as validated by HPLC.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Suzuki Coupling | High regioselectivity, mild conditions | Requires expensive boronic acids | 75–88 |
| Nitrile Hydrolysis | Avoids unstable boronic acids | Multi-step process | 70–85 |
| Acyl Chloride Route | Utilizes inexpensive reagents | Sensitive to moisture, side reactions | 65–80 |
Industrial-Scale Considerations
Source emphasizes cost-effective protocols for pyrrolidine-2-carboxylic acid derivatives, highlighting the use of tert-butanol and di-tert-butyl dicarbonate for scalable reactions. Adapting these insights:
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3-carbamoylphenyl)pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles like amines or thiols replace substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Methyl 5-(3-carbamoylphenyl)pyridine-2-carboxylate has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structural motifs can inhibit the activity of various kinases involved in cancer progression, particularly the IκB kinase (IKK) complex, which plays a crucial role in inflammatory responses and cancer cell survival . The ability to modulate NF-κB signaling pathways through such compounds may offer therapeutic benefits in treating cancers such as breast and colorectal cancer.
1.2 Inhibition of Inflammatory Responses
The compound's structural characteristics suggest it may also act as an anti-inflammatory agent. By inhibiting IKK-mediated NF-κB activation, it could reduce the expression of pro-inflammatory cytokines like IL-6 and TNF-α, which are implicated in autoimmune diseases and chronic inflammation . This potential application could be pivotal for conditions such as rheumatoid arthritis and inflammatory bowel disease.
Material Science Applications
2.1 Supramolecular Chemistry
This compound can serve as a ligand in supramolecular chemistry, where it participates in forming coordination complexes with transition metals. Its pyridine moiety is particularly effective for binding metal ions, facilitating the development of new materials with tailored electronic properties . Such complexes are useful in catalysis and sensor technology.
Synthesis and Characterization
The synthesis of this compound typically involves acylation reactions where pyridine derivatives react with carbamoyl chlorides under controlled conditions. Characterization is often performed using techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography to confirm the structure and purity of the synthesized compound .
Table 1: Synthesis Overview
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Pyridine derivative + Carbamoyl chloride | Room temperature, inert atmosphere | 85% |
| 2 | Purification via column chromatography | Hexane/ethyl acetate eluent | - |
Case Studies
4.1 Case Study: Anticancer Efficacy
In a study conducted on various pyridine derivatives, this compound was shown to exhibit significant cytotoxicity against human cancer cell lines (e.g., HeLa and MCF-7) at micromolar concentrations. The mechanism of action was linked to the induction of apoptosis through the modulation of the NF-κB pathway .
4.2 Case Study: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory potential of this compound demonstrated its effectiveness in reducing edema in animal models of inflammation. The study highlighted a dose-dependent decrease in inflammatory markers, suggesting that this compound could be developed into a therapeutic agent for chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of Methyl 5-(3-carbamoylphenyl)pyridine-2-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the Pyridine 5-Position
Methyl 5-bromopyridine-2-carboxylate (3a)
- Structure : Bromine at the 5-position.
- Synthesis : Synthesized via Suzuki coupling between methyl 5-bromopicolinate and boronic acid derivatives, yielding aryl-substituted pyridines .
- Applications : Intermediate for further functionalization (e.g., cross-coupling reactions). Bromine allows nucleophilic substitution or metal-catalyzed coupling.
- Key Difference : Bromine is a leaving group, whereas the carbamoylphenyl group in the target compound offers hydrogen-bonding sites for biological interactions .
Methyl 5-(hydroxymethyl)pyridine-2-carboxylate
- Structure : Hydroxymethyl (-CH₂OH) at the 5-position.
- Properties : Polar due to the hydroxyl group, enhancing solubility in aqueous media.
- Applications: Potential precursor for esterification or oxidation reactions. Used in drug discovery for prodrug design .
- Key Difference : The hydroxymethyl group is less sterically bulky and lacks the hydrogen-bonding amide functionality of the carbamoyl group .
Methyl 5-(4-n-dodecyloxyphenyl)pyridine-2-carboxylate (4)
- Structure : Long alkoxy chain (C₁₂H₂₅O-) at the 5-position.
- Applications : Liquid crystal materials due to its rod-like structure and mesomorphic properties.
- Key Difference : The hydrophobic dodecyloxy chain contrasts with the hydrophilic carbamoyl group, affecting solubility and self-assembly behavior .
Functional Group Modifications on the Carboxylate Side Chain
Ethyl 5-[(4-methylpiperazin-1-yl)-methyl]pyridine-2-carboxylate
- Structure : Ethyl ester with a piperazinylmethyl group at the 5-position.
- Applications : Pharmaceutical intermediates, particularly for kinase inhibitors or CNS-targeting drugs.
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate
- Structure : Chlorine and trifluoromethyl groups at the 3- and 5-positions.
- Applications : Agrochemical and pharmaceutical research due to electron-withdrawing groups enhancing metabolic stability.
- Key Difference : The trifluoromethyl group increases lipophilicity, whereas the carbamoylphenyl group improves target binding specificity .
Q & A
Q. What methodologies quantify degradation products under accelerated stability conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
